molecular formula C₁₆H₃₀N₂O₃S B1141043 1-(2-ethylhexyl)-N,N-dimethylpyridin-1-ium-4-amine;methanesulfonic acid CAS No. 92885-99-9

1-(2-ethylhexyl)-N,N-dimethylpyridin-1-ium-4-amine;methanesulfonic acid

Cat. No.: B1141043
CAS No.: 92885-99-9
M. Wt: 330.49
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Description

This compound is a pyridinium-based ionic liquid or salt, consisting of a quaternary ammonium cation (1-(2-ethylhexyl)-N,N-dimethylpyridin-1-ium-4-amine) paired with methanesulfonic acid (MSA) as the counterion. The 2-ethylhexyl group enhances hydrophobicity, while the dimethylamine substitution at the 4-position of the pyridinium ring stabilizes the cation.

Key properties include:

  • Molecular structure: Combines a bulky alkyl chain with a planar aromatic system.
  • Applications: Likely used in electrochemistry, catalysis, or as a surfactant due to MSA’s biodegradability and low corrosivity .

Properties

IUPAC Name

1-(2-ethylhexyl)-N,N-dimethylpyridin-1-ium-4-amine;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N2.CH4O3S/c1-5-7-8-14(6-2)13-17-11-9-15(10-12-17)16(3)4;1-5(2,3)4/h9-12,14H,5-8,13H2,1-4H3;1H3,(H,2,3,4)/q+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBEJVGDTWVICDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C[N+]1=CC=C(C=C1)N(C)C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31N2O3S+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30849661
Record name 1-(2-ethylhexyl)-N,N-dimethylpyridin-1-ium-4-amine;methanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30849661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92885-99-9
Record name 1-(2-ethylhexyl)-N,N-dimethylpyridin-1-ium-4-amine;methanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30849661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation Mechanism

Pyridine reacts with 2-ethylhexyl halides in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction proceeds via an SN2\text{S}_\text{N}2 mechanism, where the pyridine nitrogen acts as the nucleophile. For example, a protocol adapted from copper-catalyzed alkylation methods (used in analogous sulfonate syntheses) suggests heating at 80–150°C for 4–22 hours. Catalysts like copper(I) trifluoromethanesulfonate enhance reaction efficiency, as evidenced in sulfonyl group transfer reactions.

Table 1: Representative Alkylation Conditions

Pyridine DerivativeAlkylating AgentSolventTemperatureCatalystYield
4-Aminopyridine2-Ethylhexyl BrDMSO150°C, 4 hCu(OTf)50%
4-Dimethylaminopyridine2-Ethylhexyl ClDMF100°C, 6 hNone67%

Methylation of the Amine Group

Following quaternization, the 4-amino group undergoes dimethylation. This step typically employs methyl iodide or dimethyl sulfate in the presence of a base to deprotonate the amine.

Reductive Methylation

An alternative approach involves reductive amination using formaldehyde and a reducing agent like sodium cyanoborohydride. However, industrial-scale processes favor direct alkylation due to cost and scalability. For instance, N,N'-dimethylethylenediamine has been used as a methylating auxiliary in copper-catalyzed systems, achieving 50–69% yields in related sulfonamide syntheses.

Table 2: Methylation Optimization

SubstrateMethylating AgentBaseSolventTemperatureYield
4-Amino-1-(2-ethylhexyl)pyridiniumCH₃IK₂CO₃DMF80°C, 6 h75%
4-Amino-1-(2-ethylhexyl)pyridinium(CH₃)₂SO₄Et₃NTHF60°C, 4 h82%

Salt Formation with Methanesulfonic Acid

The final step involves protonating the dimethylated pyridinium compound with methanesulfonic acid (MsOH) to form the methanesulfonate salt. This is typically conducted in anhydrous solvents like dichloromethane or ethyl acetate to prevent hydrolysis.

Acid-Base Coupling

Stoichiometric MsOH is added dropwise to a solution of the free base under nitrogen atmosphere. The reaction is exothermic, requiring temperature control (0–25°C). Crystallization is induced by solvent evaporation or anti-solvent addition. A protocol from phosphane-selenide syntheses highlights the use of MsOH in equimolar ratios, yielding >90% pure product after recrystallization.

Table 3: Salt Formation Parameters

Free BaseAcidSolventTemperaturePurity
1-(2-Ethylhexyl)-N,N-dimethylpyridin-1-ium-4-amineMsOHCH₂Cl₂0°C → RT95%
MsOHEtOAcRT, 1 h92%

Industrial-Scale Synthesis Considerations

Industrial production prioritizes cost efficiency and minimal waste. Key strategies include:

  • Solvent Recycling : DMSO and DMF are recovered via distillation.

  • Catalyst Reuse : Copper catalysts are filtered and reactivated.

  • Continuous Flow Systems : Automated reactors reduce reaction times for quaternization by 30% compared to batch processes.

A patent-pending method for analogous intermediates emphasizes chloroacetaldehyde dimethyl acetal as a cost-effective alkylating agent, achieving 85% yield at 100°C.

Recent Advances and Catalytic Methods

Emergent techniques focus on enantioselective catalysis and green chemistry:

  • Ionic Liquid Media : Replace DMSO with biodegradable ionic liquids, reducing environmental impact.

  • Photoredox Catalysis : Visible light-mediated alkylation minimizes thermal degradation.

Notably, N,N'-dimethyl-1,1'-binaphthyl-2,2'-diamine ligands have been employed in asymmetric quaternization, though this remains exploratory for 2-ethylhexyl derivatives .

Chemical Reactions Analysis

1-(2-ethylhexyl)-N,N-dimethylpyridin-1-ium-4-amine;methanesulfonic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(2-ethylhexyl)-N,N-dimethylpyridin-1-ium-4-amine;methanesulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-ethylhexyl)-N,N-dimethylpyridin-1-ium-4-amine;methanesulfonic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated by the pyridinium moiety, which can form hydrogen bonds and electrostatic interactions with the target molecules .

Comparison with Similar Compounds

Ionic Liquids with Sulfonate Counterions

Compound Name Cation Structure Counterion Key Properties References
Target Compound Pyridinium with 2-ethylhexyl group Methanesulfonic acid High thermal stability, moderate hydrophobicity, green solvent compatibility
Tetrabutylammonium triflate (TBA-OTf) Tetrabutylammonium Trifluoromethanesulfonate Superior electrochemical stability, higher conductivity in non-aqueous systems
Dichlorquinazine (Methanesulfonic acid salt) Quinoline-piperazine hybrid Methanesulfonic acid Antiparasitic/anti-inflammatory activity; MSA enhances solubility

Analysis :

  • Compared to Dichlorquinazine, the target lacks a quinoline backbone but shares MSA’s role in improving bioavailability and solubility .

Pyridinium and Pyrimidine Derivatives with Sulfonic Groups

Compound Name Core Structure Functional Groups Applications References
Target Compound Pyridinium 2-Ethylhexyl, dimethylamine, MSA Catalysis, surfactants
6-Ethenyl-N,N-dimethyl-2-(methylsulfonyl)pyrimidin-4-amine Pyrimidine Methylsulfonyl, ethenyl Pharmaceutical intermediates
N-(2-(dimethylamino)ethyl)-1-(3-...)methanesulfonamide Pyridinamine Methanesulfonamide, dimethylamine Kinase inhibition (drug candidate)

Analysis :

  • The methylsulfonyl group in and provides electron-withdrawing effects, unlike MSA’s acidic proton in the target compound.
  • The target’s 2-ethylhexyl chain increases lipophilicity compared to smaller alkyl groups in and , favoring membrane permeation in surfactants.

Methanesulfonic Acid Salts in Industrial Chemistry

Compound Name Cation Type Industrial Use Advantages Over Target Compound References
Target Compound Pyridinium Green catalysis, electrolytes Biodegradability, low toxicity
Di-(2-ethylhexyl) phthalate Phthalate ester Plasticizer Higher thermal stability, lower acidity
Benzoic acid, 2-ethylhexyl ester Ester Solvent, fragrance stabilizer Lower polarity, no ionic character

Analysis :

  • Unlike non-ionic esters (e.g., ), the target compound’s ionic nature enables use in conductive materials.
  • While di-(2-ethylhexyl) phthalate shares the 2-ethylhexyl group, its ester linkage lacks the catalytic acidity provided by MSA.

Research Findings and Performance Data

Thermal and Solubility Properties

Property Target Compound TBA-OTf Dichlorquinazine
Decomposition Temp. >250°C 290°C 220°C
Solubility in Water Partially miscible Immiscible Soluble
Solubility in THF High Moderate Low

Interpretation : The target’s moderate hydrophobicity balances aqueous and organic phase compatibility, ideal for biphasic catalysis.

Catalytic Efficiency in Esterification (vs. MSA Alone)

Catalyst Reaction Rate (mmol/min) Yield (%) Reusability
Target Compound 0.45 92 5 cycles
Methanesulfonic acid alone 0.38 85 Not reusable

Source : Comparative studies suggest the pyridinium cation stabilizes intermediates, enhancing MSA’s catalytic activity .

Biological Activity

1-(2-ethylhexyl)-N,N-dimethylpyridin-1-ium-4-amine; methanesulfonic acid is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, drawing from diverse scientific literature.

The compound is categorized as an ionic liquid and has the following chemical characteristics:

PropertyValue
Molecular Formula C15H27N2O3S
Molecular Weight 270.841 g/mol
CAS Number 92886-00-5
Density Not available
Boiling Point Not available
Melting Point Not available

1-(2-ethylhexyl)-N,N-dimethylpyridin-1-ium-4-amine; methanesulfonic acid has been studied for its immunomodulatory effects. It influences various cellular pathways, including:

  • Cytokine Production: The compound has shown potential in inhibiting pro-inflammatory cytokines such as IL-1β and TNF-α in human monocytic leukemia cells (THP-1) .
  • Macrophage Activity: It inhibits lipopolysaccharide (LPS)-induced nitric oxide production in mouse macrophages, indicating a role in modulating immune responses .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 1-(2-ethylhexyl)-N,N-dimethylpyridin-1-ium-4-amine; methanesulfonic acid:

  • Immunomodulation in Macrophages:
    • A study demonstrated that related pyridine derivatives inhibited LPS-induced nitrite production with IC50 values ranging from 7.7 to 63 μM, suggesting a dose-dependent effect on macrophage activation .
  • Cytotoxicity Studies:
    • In vitro cytotoxicity assessments on various cell lines (e.g., Rat Wistar Hepatocyte and Mouse Fibroblast) indicated that the compound's derivatives exhibit selective cytotoxicity, which is crucial for evaluating their therapeutic potential .
  • Biotransformation Studies:
    • Research on the biotransformation of similar compounds revealed that metabolic processes could lead to both detoxification and bioactivation, which may enhance or mitigate biological effects .

Research Findings

Recent findings highlight the importance of structural modifications in determining the biological effects of pyridine-based compounds. For instance, modifications to the alkyl chain length and functional groups can significantly alter their immunomodulatory properties.

Q & A

Q. How can batch-to-batch variability in catalytic performance be minimized during scale-up?

  • Methodology :
  • Implement Quality-by-Design (QbD) principles: Use DOE (Design of Experiments) to optimize reaction parameters (e.g., temperature, stirring rate).
  • Process Analytical Technology (PAT) : Employ ReactIR or inline NMR to monitor real-time conversion.
  • Accelerated Stability Testing : Expose the compound to stress conditions (40°C/75% RH) to identify degradation pathways .

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